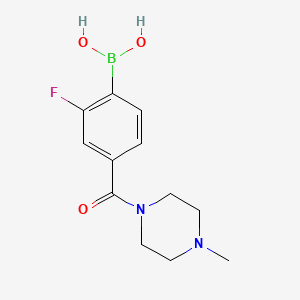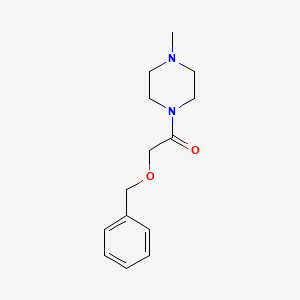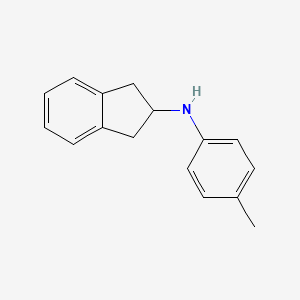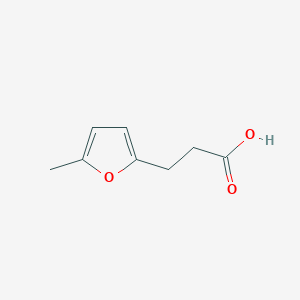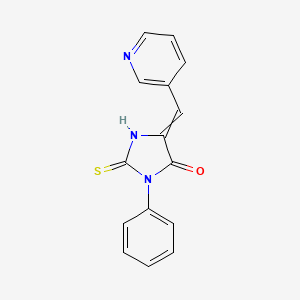
4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine
Vue d'ensemble
Description
“4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine” is a chemical compound with the empirical formula C12H14F3NO2 . It has a molecular weight of 261.24 . This compound is in solid form .
Molecular Structure Analysis
The InChI key for this compound is RPQOTFPZKNHYFB-UHFFFAOYSA-N . The SMILES string representation is C1CNCCC1OC2=CC=CC=C2C(F)(F)F . These representations provide a detailed view of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C12H14F3NO2, and it has a molecular weight of 261.24 .Applications De Recherche Scientifique
Synthesis and Characterization in Drug Research
The compound 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine has been identified in the context of drug research, particularly related to multidrug-resistant tuberculosis (MDR-TB). It has been detected as a trace level substance in certain drug substances and characterized using advanced spectroscopic techniques such as NMR, FT-IR, and HRMS. The detailed study and identification of such substances are crucial for understanding drug composition and impurities, which is essential for drug safety and efficacy (Jayachandra et al., 2018).
Potential in Radiolabeled Probes
Research on halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine, has shown potential for these compounds as radiolabeled probes for σ-1 receptors. These probes are useful in in vivo studies and could provide insights into the functioning of σ receptors in various organs. The study demonstrated high uptake and retention of radioactivity in the brain and other organs, indicating the effectiveness of these probes in biological research (Waterhouse et al., 1997).
Nucleophilic Aromatic Substitution Reactions
A study on the reactivity of nitrophenyl ethers activated by trifluoromethyl groups, which are closely related to the structure of 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine, with nucleophiles in dipolar aprotic solvents provided insights into the effects of the trifluoromethyl group on chemical reactivity. Such research is fundamental in organic chemistry, shedding light on reaction mechanisms and the influence of substituents on reactivity (Isanbor & Babatunde, 2019).
Antioxidant and Medicinal Applications
Piperidine and pyrrolidine nitroxyl radicals, which include structures related to 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine, have been explored for their antioxidant properties and potential as contrast agents, spin probes, and radiation protective agents. The development of stable nitroxyl radicals resistant to reduction by ascorbic acid highlights the potential of these compounds in medicinal chemistry and biomedical applications (Kinoshita et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)10-7-8(17(18)19)1-2-11(10)20-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIBJRHBDNWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

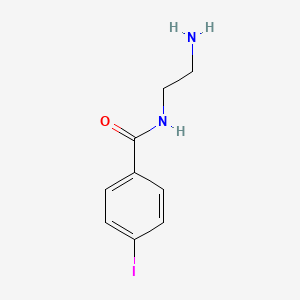
![5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3103931.png)

![(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B3103955.png)
